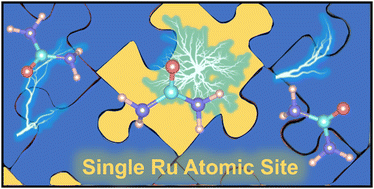Balancing dynamic evolution of active sites for urea oxidation in practical scenarios†
Energy & Environmental Science Pub Date: 2023-10-31 DOI: 10.1039/D3EE03258B
Abstract
Electrochemical urea splitting provides a sustainable and environmentally benign route for facilitating energy conversion. Nonetheless, the sustained efficiency of urea splitting is impeded by a scarcity of active sites during extended operational periods. Herein, an atomic heterostructure engineering strategy is proposed to promote the generation of active species via synthesizing unique Ru–O4 coordinated single atom catalysts anchored on Ni hydroxide (Ru1–Ni(OH)2), with ultralow Ru loading mass of 40.6 μg cm−2 on the nickel foam for commercial feasibility. Leveraging in situ spectroscopic characterizations, the structure-performance relationship in low and high urea concentrations was investigated and exhibited extensive universality. The boosted generation of dynamic Ni3+ active sites ensures outstanding activity and prominent long-term durability tests in various practical scenarios, including 100 h Zn–urea–air battery operation, 100 h alkaline urine electrolysis, and over 400 h stable hydrogen production in membrane electrode assembly (MEA) system under industrial-level current density.


Recommended Literature
- [1] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [2] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [3] Formation mechanism of zigzag patterned P(NIPAM-co-AA)/CuS composite microspheres by in situ biomimetic mineralization for morphology modulation
- [4] Single catalyst particle diagnostics in a microreactor for performing multiphase hydrogenation reactions†
- [5] Identification of blood-activating components from Xueshuan Xinmaining Tablet based on the spectrum–effect relationship and network pharmacology analysis
- [6] High-pressure stabilization of argon fluorides†‡
- [7] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [8] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [9] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [10] Back cover

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 102185-16-0
-
CAS no.: 11016-71-0
-
CAS no.: 131159-39-2
-
CAS no.: 14132-51-5









